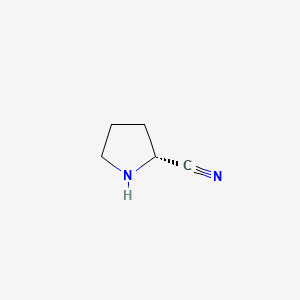(R)-pyrrolidine-2-carbonitrile
CAS No.: 739363-75-8
Cat. No.: VC2426004
Molecular Formula: C5H8N2
Molecular Weight: 96.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 739363-75-8 |
|---|---|
| Molecular Formula | C5H8N2 |
| Molecular Weight | 96.13 g/mol |
| IUPAC Name | (2R)-pyrrolidine-2-carbonitrile |
| Standard InChI | InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m1/s1 |
| Standard InChI Key | ALSCEGDXFJIYES-RXMQYKEDSA-N |
| Isomeric SMILES | C1C[C@@H](NC1)C#N |
| SMILES | C1CC(NC1)C#N |
| Canonical SMILES | C1CC(NC1)C#N |
Introduction
Chemical Structure and Properties
(R)-Pyrrolidine-2-carbonitrile is characterized by its five-membered pyrrolidine ring with a carbonitrile functional group at the 2-position in the (R)-configuration. This specific stereochemistry is crucial for its applications in asymmetric synthesis and significantly influences its biological activity in medicinal applications.
The compound has the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol. Its key chemical identifiers and properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 739363-75-8 |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol |
| IUPAC Name | (2R)-pyrrolidine-2-carbonitrile |
| Standard InChI | InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m1/s1 |
| Standard InChIKey | ALSCEGDXFJ |
The compound exists in various forms, including as a hydrochloride salt (CAS No. 675602-84-3), which affects its solubility, stability, and handling characteristics. The pyrrolidine nitrogen provides basic properties, while the nitrile group contributes to its reactivity profile, making it suitable for various chemical transformations in synthetic applications.
Applications in Medicinal Chemistry
Role in DPP-IV Inhibition
(R)-Pyrrolidine-2-carbonitrile has gained significant attention in medicinal chemistry primarily for its role as a key building block in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. These inhibitors constitute an important class of antidiabetic medications that function by preventing the breakdown of incretin hormones, thereby enhancing insulin secretion and improving glucose metabolism in patients with type 2 diabetes.
The specific structure of (R)-pyrrolidine-2-carbonitrile, particularly its stereochemistry, makes it exceptionally suitable for developing potent and selective DPP-IV inhibitors. The pyrrolidine ring serves as a core scaffold for these inhibitors, while the carbonitrile group facilitates critical interactions with the enzyme's active site, contributing to the efficacy of the resulting pharmaceutical compounds.
Asymmetric Synthesis Applications
Recent Research Developments
Recent scientific investigations have focused on expanding the applications of (R)-pyrrolidine-2-carbonitrile in pharmaceutical research. These studies aim to develop novel DPP-IV inhibitors with improved properties by using this compound as a fundamental building block. The research involves strategic molecular modifications to enhance potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.
Beyond diabetes treatment, research has suggested potential applications of (R)-pyrrolidine-2-carbonitrile derivatives in other therapeutic areas. Some studies indicate that certain derivatives may exhibit activity against specific cancer cell types, although more comprehensive research is required to fully characterize these properties and develop them into viable therapeutic options.
The ongoing exploration of new applications and synthetic methodologies related to (R)-pyrrolidine-2-carbonitrile continues to expand its utility in medicinal chemistry and drug discovery. These research efforts leverage the compound's distinctive structural features and reactivity patterns to develop innovative therapeutic agents for various medical conditions.
Structural Analogues and Derivatives
Several compounds share structural similarities with (R)-pyrrolidine-2-carbonitrile, each with distinct properties and applications. Understanding these related compounds provides context for the unique position of (R)-pyrrolidine-2-carbonitrile in chemical research and pharmaceutical development.
The table below summarizes key structural analogues:
| Compound | Key Structural Features | Distinctive Characteristics |
|---|---|---|
| Pyrrolidine | Basic five-membered ring | Lacks functional groups present in (R)-pyrrolidine-2-carbonitrile |
| 2-Pyrrolidinone | Contains a ketone group at position 2 | Different reactivity due to carbonyl presence |
| 3-Pyrrolidinylcarbonitrile | Nitrile group at position 3 | Alternative position alters reactivity and applications |
| (S)-Pyrrolidine-2-carbonitrile | Opposite stereochemistry | Different biological activity and synthetic utility |
| Pyrrolidine-2-carboxylic acid (Proline) | Carboxylic acid instead of nitrile | Natural amino acid with different applications |
These structural relationships highlight the importance of both the nitrile functional group and the specific stereochemistry of (R)-pyrrolidine-2-carbonitrile in determining its chemical behavior and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume